molecular formula C11H23ClOSi B14267942 Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane CAS No. 166592-75-2

Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane

Katalognummer: B14267942
CAS-Nummer: 166592-75-2
Molekulargewicht: 234.84 g/mol
InChI-Schlüssel: YTHQQZYVIXWJFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane is an organosilicon compound characterized by the presence of a chloro group, a pent-4-en-1-yl ether group, and two propan-2-yl groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane typically involves the reaction of pent-4-en-1-ol with chloro(di(propan-2-yl)silane) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydroxyl group with the chloro group on the silicon atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new silicon-based compounds.

    Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions, such as hydrogenation or hydroboration.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the double bond or the silicon center.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base like triethylamine or pyridine.

    Addition Reactions: Catalysts such as palladium or platinum are often used for hydrogenation, while borane reagents are used for hydroboration.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: New organosilicon compounds with varied functional groups.

    Addition Reactions: Saturated or partially saturated derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.

    Organic Synthesis: Employed as a reagent or intermediate in the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.

Wirkmechanismus

The mechanism of action of Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane involves its ability to undergo various chemical transformations. The chloro group can be readily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The double bond in the pent-4-en-1-yl group can participate in addition reactions, further expanding its utility. The silicon center can also undergo oxidation or reduction, enabling the formation of a wide range of derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloro(di(propan-2-yl)silane): Lacks the pent-4-en-1-yl ether group, making it less versatile in certain reactions.

    Pent-4-en-1-yl(tri(propan-2-yl)silane): Contains an additional propan-2-yl group, which may affect its reactivity and applications.

    Chloro[(pent-4-en-1-yl)oxy]tri(propan-2-yl)silane): Similar structure but with an additional propan-2-yl group, potentially altering its chemical behavior.

Uniqueness

Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the chloro group and the pent-4-en-1-yl ether group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

166592-75-2

Molekularformel

C11H23ClOSi

Molekulargewicht

234.84 g/mol

IUPAC-Name

chloro-pent-4-enoxy-di(propan-2-yl)silane

InChI

InChI=1S/C11H23ClOSi/c1-6-7-8-9-13-14(12,10(2)3)11(4)5/h6,10-11H,1,7-9H2,2-5H3

InChI-Schlüssel

YTHQQZYVIXWJFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(OCCCC=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.